molecular formula C13H18O B14447319 3-Oxadiamantane CAS No. 76173-17-6

3-Oxadiamantane

Cat. No.: B14447319
CAS No.: 76173-17-6
M. Wt: 190.28 g/mol
InChI Key: NSPQAAVOTSBTKB-UHFFFAOYSA-N
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Description

3-Oxadiamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of an oxygen atom within its diamondoid framework, which significantly alters its chemical and physical properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including materials science, chemistry, and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxadiamantane typically involves the functionalization of adamantane. One common method is the oxidation of adamantane using strong oxidizing agents such as nitric acid (HNO₃) or potassium permanganate (KMnO₄). The reaction conditions often require elevated temperatures and controlled environments to ensure the selective incorporation of the oxygen atom into the adamantane framework .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These can include catalytic processes that utilize transition metal catalysts to facilitate the oxidation reaction. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Oxadiamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution can produce halogenated compounds .

Mechanism of Action

The mechanism by which 3-Oxadiamantane exerts its effects is primarily through its interaction with molecular targets and pathways. The oxygen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions can affect various biological pathways, making this compound a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Uniqueness: 3-Oxadiamantane stands out due to its specific oxygen incorporation, which imparts unique chemical and physical properties. This makes it more reactive and versatile compared to its non-oxygenated counterparts, allowing for a broader range of applications in various fields .

Properties

CAS No.

76173-17-6

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3-oxapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane

InChI

InChI=1S/C13H18O/c1-6-2-11-9-4-7-5-10(8(1)9)12(3-6)13(11)14-7/h6-13H,1-5H2

InChI Key

NSPQAAVOTSBTKB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4C1C5CC(C4)OC3C5C2

Origin of Product

United States

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